molecular formula C13H26N2O B12287780 (r)-meso-Dihydrocuscohygrine

(r)-meso-Dihydrocuscohygrine

Cat. No.: B12287780
M. Wt: 226.36 g/mol
InChI Key: UOJNOOLFFFFKNA-UHFFFAOYSA-N
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Description

®-meso-Dihydrocuscohygrine is a naturally occurring alkaloid found in various plant species It is a stereoisomer of dihydrocuscohygrine and is known for its unique chemical structure and potential biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-meso-Dihydrocuscohygrine typically involves several steps, starting from readily available precursors. One common synthetic route includes the reduction of cuscohygrine using a suitable reducing agent under controlled conditions. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like palladium on carbon to facilitate the reduction process.

Industrial Production Methods

Industrial production of ®-meso-Dihydrocuscohygrine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as extraction, purification, and crystallization to obtain the final product. Advanced techniques like chromatography and spectroscopy are often employed to monitor the quality and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

®-meso-Dihydrocuscohygrine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using halogenating agents like bromine or chlorine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

®-meso-Dihydrocuscohygrine has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-meso-Dihydrocuscohygrine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular signaling and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Cuscohygrine: A stereoisomer with similar chemical structure but different biological activities.

    Dihydrocuscohygrine: Another stereoisomer with distinct properties.

    Hygrine: A related alkaloid with comparable chemical characteristics.

Uniqueness

®-meso-Dihydrocuscohygrine is unique due to its specific stereochemistry, which imparts distinct biological activities and chemical reactivity compared to its isomers

Properties

IUPAC Name

1,3-bis(1-methylpyrrolidin-2-yl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O/c1-14-7-3-5-11(14)9-13(16)10-12-6-4-8-15(12)2/h11-13,16H,3-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOJNOOLFFFFKNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1CC(CC2CCCN2C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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